2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid
Description
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a pyrimidine moiety and a carboxylic acid substituent. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor and in metabolic pathways. The compound’s structural complexity allows for diverse interactions with biological targets, such as cyclin-dependent kinases (CDKs) and stearoyl-CoA desaturase 1 (SCD1) .
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-10-7(11-3-5)8-12-4-6(15-8)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
CWYMPOAQLREITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide
A new and efficient method has been developed for the synthesis of 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide. The method involves a chemoselective \$$ \alpha \$$-bromination of \$$ \beta \$$-ethoxyacrylamides followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxylamide.
EtO
O
Cl
H
N
O
EtO
12, pyr, THF
0oC to rt, overnight
1. NBS, dioxane,
H2O
2. thiourea
rt to 80oC
H
N
O
N
S
H2N
14
15
13
- Preparation of N-(2-chloro-6-methylphenyl) \$$ \beta \$$-ethoxyacrylamide 15: React \$$ \beta \$$-ethoxy acryloyl chloride 14 with 2-chloro-6-methylaniline 12 in tetrahydrofuran (THF) using pyridine as a base, affording N-(2-chloro-6-methylphenyl) \$$ \beta \$$-ethoxy acrylamide 15 in 74% yield.
- Thiazole Formation: Subject \$$ \beta \$$-ethoxy acrylamide 15 to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water, followed by the addition of thiourea and heating to effect ring closure. The desired 2-aminothiazole-5-carboxamide 13 is obtained in 95% yield. No N-bromination or phenyl ring bromination by-products are observed under these reaction conditions.
Synthesis of Dasatinib Intermediate
This method is used to produce a key intermediate, 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 8, in the synthesis of Dasatinib.
H2N
S
N
H
N
O
Me
Cl
N
S
N
H
N
O
Me
Cl
N
N
Me
Cl
H
N
S
N
N
O
Me
Cl
H
N
N
Me
N
H
N
HO
1
N
N
Me
Cl
Cl
NH
N
HO
13
8
NaOBu-t/THF
10oC to rt, 1.5h
16
1.
DIPEA, dioxane, reflux 12h
2. 2N HCl
(86%)
HCl
(91%)
- Coupling Reaction: React 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide 13 with 4,6-dichloro-2-methylpyrimidine 16 using sodium tert-butoxide (NaOtBu) as a base in THF. The reaction proceeds smoothly from 10°C to room temperature and is complete in 1.5 hours, yielding the desired product 8 in 86% isolated yield.
- Final Step: Couple compound 8 with 1-(2-hydroxyethyl)piperazine in dioxane, followed by hydrochloric acid (HCl) salt formation, to yield N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazin-yl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (1, Dasatinib) in 91% yield.
Alternative Preparation of 2-Amino-thiazole-5-carboxylic acid derivatives
An improved method for preparing a compound of the structure I can be achieved through a novel synthetic route to 2-amino-thiazole-5-carboxylic-acid -aryl amides.
- Aryl-substituted 2-Amino-5-thiazole-carboxamides are known intermediates in the synthesis of pharmaceutical active ingredients.
- These compounds are traditionally obtained by reacting an amine-protected thiazole carboxylic acid chloride with a substituted aniline in the presence of a base, followed by removal of the amine protective group.
- Processes for preparing 2-amino Thiazoles are disclosed.
- Compounds of the type of Formula II are disclosed as intermediates in the synthesis of pharmaceutical active ingredients.
- The reaction of dichloroacrylic acid chloride with amines such as 6-Chloro-2-methyl-aniline is disclosed.
Recrystallization
Recrystallization is a crucial step in purifying 2-amino-thiazole-5-carboxylic acid derivatives.
- Temperature: Recrystallization is preferably carried out at temperatures ranging from -20 to 100°C, with 0 to 60°C being particularly favored.
Experimental Details
Chemical Reactions Analysis
Types of Reactions
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Structural Similarities and Key Substituents
The compound shares a thiazole-5-carboxylic acid core with several derivatives, differing primarily in substituents on the thiazole and adjacent rings. Key analogs include:
Key Observations :
- The pyrimidine substituent in 2-(5-methylpyrimidin-2-yl)thiazole-5-carboxylic acid enhances kinase inhibition compared to phenyl-substituted analogs (e.g., 2a, 2j) .
- Amide derivatives (e.g., dimethylamide in , benzamido in ) improve bioavailability and target binding.
- Halogenated substituents (e.g., Cl, F) increase metabolic stability but may reduce solubility .
Mechanistic Insights :
- CDK9 inhibition correlates with pyrimidine substitution , enhancing ATP-binding pocket interactions .
- SCD1 inhibitors reduce lipid biosynthesis, linking autophagy suppression to fatty acid metabolism .
- Metabolic derivatives (e.g., from ) highlight the role of thiazole-5-carboxylic acids in xenobiotic detoxification.
Physicochemical Properties
Biological Activity
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure
The compound features a thiazole ring, which is known for its significant role in medicinal chemistry. The thiazole moiety contributes to the compound's biological efficacy by facilitating interactions with various biological targets.
Anticancer Activity
Research indicates that 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid exhibits notable anticancer properties. A study evaluated a series of thiazole derivatives, revealing that specific substitutions on the thiazole ring enhance cytotoxic activity against cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid | A549 (lung adenocarcinoma) | 15.6 | Induction of apoptosis |
| Compound 9 | Jurkat (leukemia) | 1.61 | Bcl-2 inhibition |
| Compound 10 | A431 (epidermoid carcinoma) | 1.98 | Cell cycle arrest |
The presence of electron-donating groups, such as methyl at position 4, significantly enhances the activity of these compounds against cancer cells by promoting hydrophobic interactions with target proteins .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. In silico studies and molecular docking analyses have shown that derivatives of thiazole can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid | COX-1 | 10.5 | Naproxen: 40.10 |
| Compound 8 | COX-2 | 12.3 | Ibuprofen: 35.00 |
The compound's ability to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid has been explored against various bacterial strains. Studies have shown that it exhibits significant activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid | Staphylococcus aureus ATCC 25923 | 3.91 |
| Compound X | Escherichia coli ATCC 25922 | >62.5 |
The compound's effectiveness against Staphylococcus aureus indicates its potential as a lead compound for developing new antibiotics .
Case Studies
A notable case study involved the evaluation of the compound's effects on diabetic rats. The administration of thiazole derivatives demonstrated a reduction in hyperglycemia and improved insulin sensitivity, highlighting their potential in diabetes management .
Q & A
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
- Answer : Immobilized catalysts (e.g., Pd/C or zeolites) enable continuous flow synthesis, reducing reaction times and improving yields (>85%). Process parameters (residence time, pressure) are optimized via DoE (Design of Experiments) .
Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for pyrimidine-thiazole hybrids .
- Contradiction Management : Use multi-technique validation (e.g., XRD + NMR) to confirm crystal structure and proton assignments .
- Ethical Reporting : Disclose synthetic yields, purity (>95% by HPLC), and assay limits in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
